4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid
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Overview
Description
4-Methyl-4-(pyridine-3-carbonylamino)pentanoic acid (also known as Gabapentin) is a medication used to treat epilepsy, neuropathic pain, hot flashes, and restless leg syndrome. It was first approved by the FDA in 1993 and has since become a widely prescribed drug. Gabapentin is a GABA analogue, and its mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mechanism of Action
Gabapentin's mechanism of action involves binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces calcium influx into neurons, which leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, reduces neuronal excitability and helps to prevent seizures and reduce neuropathic pain.
Biochemical and Physiological Effects:
Gabapentin has been shown to increase GABA synthesis and release in the brain, which can lead to anxiolytic and anticonvulsant effects. It has also been shown to reduce the release of glutamate and substance P, which can help to reduce pain and anxiety.
Advantages and Limitations for Lab Experiments
Gabapentin has several advantages for use in lab experiments. It is a relatively safe drug with a low risk of toxicity, making it suitable for use in animal studies. It is also readily available and inexpensive. However, Gabapentin's mechanism of action is not fully understood, and it may have off-target effects that could confound experimental results.
Future Directions
There are several potential future directions for research on Gabapentin. One area of interest is the drug's potential use in treating psychiatric disorders such as anxiety and bipolar disorder. Another area of interest is the drug's potential use in treating substance use disorders, particularly alcohol withdrawal syndrome. Additionally, there is ongoing research on the drug's mechanism of action and potential off-target effects.
Synthesis Methods
Gabapentin is synthesized through the reaction of 1,1-cyclohexanediacetic acid anhydride with 3-aminomethylpyridine. The resulting intermediate is then treated with methylamine to form Gabapentin.
Scientific Research Applications
Gabapentin has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety, bipolar disorder, and alcohol withdrawal syndrome. Gabapentin has shown promising results in clinical trials for these indications.
properties
IUPAC Name |
4-methyl-4-(pyridine-3-carbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,6-5-10(15)16)14-11(17)9-4-3-7-13-8-9/h3-4,7-8H,5-6H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGRJOOLUDLZRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)NC(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(nicotinamido)pentanoic acid |
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